Reduced Cytotoxicity of EdC Compared to EdU in Long-Term Proliferation Assays
5-Ethynyl-2'-deoxycytidine (EdC) demonstrates significantly reduced cytotoxicity compared to its structural analog, 5-ethynyl-2'-deoxyuridine (EdU). While both are used as clickable probes for DNA synthesis, EdU is noted to cause time-dependent growth inhibition, making EdC a preferred choice for experiments requiring extended incubation periods. The study established that EdC can detect DNA synthesis with a similar sensitivity to EdU while inducing substantially less cytotoxic stress on the cellular model [1].
| Evidence Dimension | Cytotoxicity Profile in Proliferating Cell Assays |
|---|---|
| Target Compound Data | Reported to induce 'much less' cytotoxicity than EdU when combined with thymidine; suitable for long-term proliferation tracking. |
| Comparator Or Baseline | 5-ethynyl-2'-deoxyuridine (EdU): Exhibits 'time-dependent inhibition effects on cell growth'. |
| Quantified Difference | Qualitative reduction in cytotoxicity; similar detection sensitivity. |
| Conditions | In vitro and in vivo DNA synthesis detection models. |
Why This Matters
For longitudinal studies tracking cell proliferation over days, selecting EdC over EdU minimizes the confounding variable of analog-induced toxicity, thereby preserving the biological relevance of the assay.
- [1] Qu, D., Wang, G., Wang, Z., Zhou, L., Chi, W., Cong, S., Ren, X., Liang, P., & Zhang, B. (2011). 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells. Analytical Biochemistry, 417(1), 112–121. View Source
